3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride
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Overview
Description
3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride is a synthetic chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which leads to the formation of 1-methyl-1,2,3,6-tetrahydropyridine . The methoxy group can be introduced through subsequent reactions involving methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced further to form fully saturated piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride involves its interaction with specific molecular targets and pathways. In neurological research, it is known to affect dopaminergic neurons by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This mechanism is similar to that of MPTP, a well-known neurotoxin.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin that causes symptoms of Parkinson’s disease by damaging dopaminergic neurons.
6-Methoxy-2,3,4,5-tetrahydropyridine: Another derivative of tetrahydropyridine with different functional groups and properties.
Uniqueness
3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxy-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-8-6-3-2-4-7-5-6;/h2-3,6-7H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQRDURUFQXRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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